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molecular formula C11H12O3S B8402577 Methyl 3-(4-(methylsulfanyl)phenyl)-2-oxopropanoate

Methyl 3-(4-(methylsulfanyl)phenyl)-2-oxopropanoate

Cat. No. B8402577
M. Wt: 224.28 g/mol
InChI Key: FZXSYWHEZHMWPG-UHFFFAOYSA-N
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Patent
US07125901B2

Procedure details

3-(4-(Methylsulfanyl)phenyl)-2-oxopropanoic acid (16.2 g), N,N-dimethylformamide (81 ml) and 1,8-diazabicyclo[5.4.0]undec-7-ene (11.5 ml) were combined at 0° C. under nitrogen atmosphere. The mixture was stirred at the same temperature for an hour, and then iodomethane (9.59 ml) was added to the solution at the same temperature. The reaction mixture was stirred at room temperature for 4 hours, poured into 1N-hydrochloric acid, and extracted with ethyl acetate (twice). The combined organic layer was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography over silica gel with chloroform/ethyl acetate (30:1) as an eluent, and triturated with isopropyl ether/n-hexane to give methyl 3-(4-(methylsulfanyl)phenyl)-2-oxopropanoate (8.6 g) as a dark yellow solid.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
9.59 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
81 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:14])[C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1.N12CCCN=C1CCCC[CH2:16]2.IC.Cl>CN(C)C=O>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10](=[O:14])[C:11]([O:13][CH3:16])=[O:12])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)CC(C(=O)O)=O
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
9.59 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
81 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 0° C. under nitrogen atmosphere
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography over silica gel with chloroform/ethyl acetate (30:1) as an eluent
CUSTOM
Type
CUSTOM
Details
triturated with isopropyl ether/n-hexane

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)CC(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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